4-Methyl-N-(5-methyloxazol-2-yl)benzamide
Overview
Description
4-Methyl-N-(5-methyloxazol-2-yl)benzamide is a chemical compound with the molecular formula C12H12N2O2 It is a benzamide derivative, characterized by the presence of a methyl group at the 4-position of the benzamide ring and a 5-methyloxazol-2-yl group attached to the nitrogen atom of the benzamide
Mechanism of Action
Target of Action
The primary target of 4-Methyl-N-(5-methyloxazol-2-yl)benzamide is human glucokinase (GK) . GK is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in glucose metabolism by converting glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . The compound shows appreciable hydrogen bond interactions with the Arg63 residue of GK .
Biochemical Pathways
The activation of GK by this compound affects the glucose metabolic pathway . By increasing the transformation of glucose to glucose-6-phosphate, it enhances the utilization of glucose, thereby playing a role in the regulation of blood glucose levels .
Result of Action
The activation of GK by this compound leads to significant hypoglycemic effects, making it a potential therapeutic agent for the treatment of type-2 diabetes (T2D) . In vitro testing showed that certain analogues of this compound strongly increased the catalytic action of GK .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(5-methyloxazol-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 5-methyloxazole-2-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-methylbenzoic acid and 5-methyloxazole-2-amine.
Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM).
Procedure: The 4-methylbenzoic acid is first activated by the coupling agent, followed by the addition of 5-methyloxazole-2-amine. The reaction mixture is stirred at room temperature for several hours until the formation of the product is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(5-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzamide and oxazole rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a wide range of new derivatives with different functional groups.
Scientific Research Applications
4-Methyl-N-(5-methyloxazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzimidazol-2yl Benzamide: This compound is similar in structure but contains a benzimidazole ring instead of an oxazole ring.
2,3-Dimethoxy Benzamide: This compound has methoxy groups at the 2 and 3 positions of the benzamide ring.
3-Acetoxy-2-Methyl Benzamide: This compound features an acetoxy group at the 3 position and a methyl group at the 2 position of the benzamide ring.
Uniqueness
4-Methyl-N-(5-methyloxazol-2-yl)benzamide is unique due to the presence of both a methyl group and a methyloxazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds.
Properties
IUPAC Name |
4-methyl-N-(5-methyl-1,3-oxazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)11(15)14-12-13-7-9(2)16-12/h3-7H,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPKJWGWYUYJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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